N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide
Description
N-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide is a pyrimidine-based small molecule featuring a trifluoromethyl-substituted benzamide moiety linked via an ethylamino chain to a 2-methyl-6-morpholinopyrimidine core. This compound is hypothesized to exhibit kinase-inhibitory or receptor-modulating activity due to structural motifs common in pharmaceutical agents, such as the morpholino group (enhancing solubility) and the trifluoromethylphenyl moiety (improving metabolic stability and binding affinity) .
Properties
IUPAC Name |
N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O2/c1-13-25-16(12-17(26-13)27-7-9-29-10-8-27)23-5-6-24-18(28)14-3-2-4-15(11-14)19(20,21)22/h2-4,11-12H,5-10H2,1H3,(H,24,28)(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABUYOTUMHBBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has attracted attention for its potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholinopyrimidine core, which is known for its diverse biological activities, particularly in mediating anti-inflammatory responses. The trifluoromethyl group enhances its pharmacological properties by increasing lipophilicity and metabolic stability.
Anti-inflammatory Properties
Recent studies have demonstrated that derivatives of morpholinopyrimidine, including the compound , exhibit significant anti-inflammatory activity. For instance, a study highlighted the ability of related compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. This inhibition is crucial as excessive NO production is linked to inflammatory diseases .
Key Findings:
- Inhibition of iNOS and COX-2 : The compound significantly reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both mRNA and protein levels in macrophages. This suggests a potential mechanism for controlling inflammation by targeting these pathways .
- Molecular Docking Studies : These studies indicate a strong affinity of the compound for the active sites of iNOS and COX-2, suggesting that it could effectively modulate their activity through direct interaction .
The biological activity of this compound involves several mechanisms:
- Targeting Enzymatic Pathways : The compound interacts with specific enzymes involved in inflammatory processes, particularly those responsible for NO synthesis.
- Regulation of Gene Expression : By inhibiting the expression of key inflammatory mediators like iNOS and COX-2, it helps restore balance in inflammatory responses.
Case Studies
Several case studies have examined the efficacy of morpholinopyrimidine derivatives in clinical settings:
- Rheumatoid Arthritis : A morpholinopyrimidine-based drug candidate has shown promise in phase 2 clinical trials for rheumatoid arthritis, indicating the relevance of this chemical class in treating chronic inflammatory conditions .
- Inflammatory Bowel Disease : Another study reported that similar compounds were effective in reducing inflammation markers in models of Crohn's disease, further supporting their therapeutic potential .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, studies have shown that trifluoromethyl pyrimidine derivatives can inhibit the growth of various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. A study on related pyrimidine derivatives demonstrated effective antifungal activity against several pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. These findings highlight the potential of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide in agricultural applications as an antifungal agent .
Applications in Medicinal Chemistry
- Cancer Treatment : The compound's ability to inhibit cancer cell proliferation positions it as a candidate for drug development targeting various cancers.
- Antimicrobial Agents : Its efficacy against fungal pathogens suggests possible formulations for agricultural use to protect crops from fungal diseases.
- Inflammation Modulation : Similar compounds have shown the ability to modulate inflammatory responses by inhibiting nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), indicating potential applications in treating inflammatory disorders .
Case Study 1: Anticancer Evaluation
A detailed study evaluated a series of trifluoromethyl pyrimidine derivatives, including this compound, against various cancer cell lines. The results indicated dose-dependent inhibition of cell viability, with notable IC50 values suggesting significant anticancer potential.
Case Study 2: Antifungal Activity Assessment
In vitro assays were conducted to assess the antifungal properties of related compounds against B. cinerea. Compounds demonstrated inhibition rates comparable to established fungicides, suggesting their viability as alternative treatments in agriculture .
Comparison with Similar Compounds
Structural Analogs from Quinazoline and Pyrimidine Families
Key structural analogs (Table 1) were identified from and , sharing trifluoromethylbenzamide groups and heterocyclic cores.
Key Observations:
Core Structure Differences: The target compound’s pyrimidine core distinguishes it from quinazoline-based analogs (e.g., Compound 18). Pyrimidines often exhibit distinct kinase selectivity compared to quinazolines due to reduced steric bulk and altered hydrogen-bonding patterns .
Substituent Variations: The ethylamino linker in the target compound may enhance conformational flexibility compared to the rigid phenyl linker in ’s analog, which could influence binding kinetics . The trifluoromethyl group in all analogs improves metabolic stability and hydrophobic interactions, but its position on the benzamide (para vs. meta) may affect potency .
Synthetic Feasibility: Compound 18 (71% yield) and other quinazoline derivatives (e.g., Compound 19, 86% yield) suggest that pyrimidine-based targets like the compound of interest may require optimized coupling steps due to steric hindrance from the morpholino group .
Functional Group and Pharmacophore Analysis
- Morpholino Group: Present in all listed analogs, this group enhances aqueous solubility and may interact with polar residues in target proteins (e.g., kinase ATP-binding pockets).
- Trifluoromethylbenzamide : A conserved pharmacophore across analogs, contributing to π-π stacking and hydrophobic interactions.
- Linker Flexibility: The ethylamino chain in the target compound may allow better accommodation in binding pockets compared to rigid linkers (e.g., phenyl in ’s analog) .
Potential Pharmacological Implications
- Kinase Inhibition : Quinazoline derivatives () are well-documented as kinase inhibitors (e.g., EGFR). The target’s pyrimidine core may shift selectivity toward kinases like CDK or PI3K .
- Metabolic Stability: The trifluoromethyl group and morpholino ring may reduce CYP-mediated metabolism, as seen in analogs with >99% purity () .
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrimidine core via condensation of 2-methyl-6-morpholinopyrimidin-4-amine with an aldehyde intermediate.
- Step 2 : Amide coupling using 3-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 3 : Purification via column chromatography or recrystallization.
Key optimization parameters include reaction temperature (room temperature to 60°C) and stoichiometric ratios to minimize byproducts.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- Infrared (IR) spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1627 cm⁻¹) .
- X-ray crystallography (if crystalline) for 3D conformation analysis .
Q. What computational tools are suitable for predicting the binding affinity of this compound to protein targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with enzymes like kinases or proteasomes.
- Molecular dynamics simulations (GROMACS, AMBER) to assess stability of ligand-receptor complexes.
- UCSF Chimera for visualizing binding poses and hydrogen-bond networks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s inhibitory potency against a target enzyme?
- Methodological Answer :
- Core modifications : Vary substituents on the pyrimidine ring (e.g., replace morpholino with piperazine) to assess steric/electronic effects.
- Linker optimization : Test ethylamino vs. propylamino chains for flexibility and target engagement.
- Bioisosteric replacement : Substitute trifluoromethyl with other electron-withdrawing groups (e.g., nitro, cyano) to enhance binding .
- Data-driven SAR : Use IC₅₀ values from enzyme inhibition assays to correlate structural changes with activity.
Q. What experimental strategies resolve contradictions in reported biological activity data across different assays?
- Methodological Answer :
- Assay standardization : Ensure consistent buffer conditions (pH, ionic strength) and enzyme isoforms (e.g., immunoproteasome vs. constitutive proteasome) .
- Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., apoptosis assays).
- Statistical analysis : Apply ANOVA or Bayesian modeling to quantify variability and identify outliers .
Q. How can researchers elucidate the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Metabolite identification : Use high-resolution MS/MS to detect hydroxylation or demethylation products.
- CYP inhibition studies : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
